Betamethasone 17-Propionate 21-Ethoxide

Description

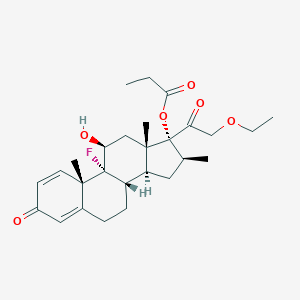

Structure

2D Structure

3D Structure

Properties

CAS No. |

123013-29-6 |

|---|---|

Molecular Formula |

C27H37FO6 |

Molecular Weight |

476.6 g/mol |

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-ethoxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C27H37FO6/c1-6-23(32)34-27(22(31)15-33-7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-24(17,4)26(19,28)21(30)14-25(20,27)5/h10-11,13,16,19-21,30H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1 |

InChI Key |

FEZHAIGGCZLVGJ-SUYDQAKGSA-N |

SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COCC |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COCC |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COCC |

Origin of Product |

United States |

Advanced Analytical Characterization and Quantification of Betamethasone 17 Propionate 21 Ethoxide

Chromatographic Techniques for High-Resolution Separation and Purity Assessment

Chromatographic methods are central to the analysis of complex pharmaceutical substances, offering unparalleled capabilities in separating the main compound from its impurities and degradation products.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the trace analysis of corticosteroids. Its high sensitivity and selectivity make it ideal for detecting and quantifying minute levels of Betamethasone (B1666872) 17-propionate 21-ethoxide and its related substances in various matrices. A high-performance liquid chromatography-positive/negative electrospray ionization tandem mass spectrometric (LC-ESI(+/-)-MS-MS) method has been developed for the determination of betamethasone and betamethasone 17-monopropionate in human plasma. nih.govresearchgate.net This method demonstrates excellent linearity over a defined concentration range, with a lower limit of quantification (LLOQ) in the low ng/mL range, showcasing its suitability for pharmacokinetic studies. nih.govresearchgate.net The application of LC-MS/MS is crucial in bioequivalence studies of betamethasone products, where precise quantification is necessary. researchgate.net For Betamethasone 17-propionate 21-ethoxide, a similar approach would be anticipated to yield high sensitivity and specificity.

| Parameter | Value |

| Chromatographic System | UHPLC coupled to a triple quadrupole mass spectrometer |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with water containing 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition (Precursor > Product Ion) | Specific m/z transitions for this compound would be determined |

| Limit of Quantification (LOQ) | Expected to be in the low ng/mL range |

While less common for corticosteroids due to their relatively high molecular weight and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of this compound, typically after a derivatization step to increase its volatility and thermal stability. This process often involves silylation to convert polar hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. The resulting derivative can then be readily analyzed by GC-MS, providing detailed structural information based on its mass fragmentation pattern.

| Parameter | Value |

| Chromatographic System | Gas chromatograph coupled to a mass spectrometer |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Column | Low-bleed capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Temperature Program | Initial temperature of 200 °C, ramped to 320 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-700 amu |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the workhorses for purity assessment and quality control of corticosteroids. A gradient reversed-phase HPLC method has been successfully developed and validated for the analysis of betamethasone dipropionate and its related substances. nih.govnih.gov This method utilizes a C18 column and a mobile phase gradient of water, acetonitrile, and other organic modifiers to achieve effective separation. nih.govnih.gov The stability-indicating capability of such methods is established through forced degradation studies, ensuring that all potential degradation products can be resolved from the parent compound. nih.gov For this compound, a similar UHPLC method would offer faster analysis times and higher resolution compared to traditional HPLC.

| Parameter | Value |

| Chromatographic System | UHPLC system with UV or PDA detector |

| Column | C18 or C8 reverse-phase (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water/Acetonitrile/Tetrahydrofuran (90:6:4 v/v/v) nih.gov |

| Mobile Phase B | Acetonitrile/Methanol/Tetrahydrofuran/Water (74:20:2:4 v/v/v/v) nih.gov |

| Gradient Program | A time-based gradient from A to B to ensure separation of all related substances |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 240 nm nih.govnih.gov |

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound, serving as a definitive means of identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. For instance, the presence of the ethoxy group would be confirmed by a characteristic triplet and quartet pattern in the ¹H NMR spectrum, while the propionate (B1217596) group would exhibit its own distinct set of signals. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, leading to a complete and definitive structural assignment. The stereochemistry of related betamethasone isomers has been successfully assigned using proton-proton and proton-fluorine NOE experiments. researchgate.net

| Nucleus | Predicted Chemical Shift (δ, ppm) for Key Groups |

| ¹H NMR | Ethoxy Group: ~1.2 (t, 3H, -OCH₂CH ₃), ~3.5 (q, 2H, -OCH ₂CH₃)Propionate Group: ~1.1 (t, 3H, -OCOC H₂CH ₃), ~2.3 (q, 2H, -OCOCH ₂CH₃)Steroid Backbone: Complex multiplets in the upfield and downfield regions |

| ¹³C NMR | Ethoxy Group: ~15 (-OCH₂C H₃), ~66 (-OC H₂CH₃)Propionate Group: ~9 (-OCOCH₂C H₃), ~27 (-OCOC H₂CH₃), ~174 (-OC OCH₂CH₃)Carbonyls (C3, C20): ~186, ~205 |

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional moieties within its structure. The presence of ketone groups (at C3 and C20), an ester group (at C17), an ether linkage (at C21), a hydroxyl group (at C11), and the carbon-fluorine bond can all be confirmed by their specific vibrational frequencies. This "fingerprint" is unique to the molecule and serves as a quick identity check.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Hydroxyl) | 3200-3600 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Ketones & Ester) | 1650-1750 |

| C=C Stretch (Alkene) | 1600-1680 |

| C-O Stretch (Ester, Ether, Alcohol) | 1000-1300 |

| C-F Stretch | 1000-1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. In the case of this compound, the steroidal backbone with its conjugated double bond system in the A-ring constitutes a primary chromophore.

Table 1: Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Value |

| λmax (in Methanol or Acetonitrile) | ~240 nm |

| Molar Absorptivity (ε) | Data not available |

This data is extrapolated from structurally related betamethasone esters and requires experimental verification for this compound.

Development and Validation of Analytical Methods for Specific Betamethasone Derivatives

The development and validation of analytical methods are crucial for ensuring the accuracy and reliability of quantitative data for specific betamethasone derivatives like this compound. These validation parameters are established according to guidelines from bodies like the International Council for Harmonisation (ICH). nih.govoup.com

Specificity refers to the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the analytical signal is solely from this compound and not from other related steroids or formulation excipients. Chromatographic methods like HPLC are inherently specific due to their separative capabilities. nih.govnih.govoup.com

Sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For related betamethasone compounds, LOD and LOQ values as low as 0.008 µg/ml and 0.024 µg/ml, respectively, have been reported using HPLC methods. africanjournalofbiomedicalresearch.com

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically demonstrated by a linear regression analysis of the analyte response versus concentration. For betamethasone derivatives, linearity is often established over a wide concentration range with correlation coefficients (r²) greater than 0.999. nih.govoup.comakjournals.comresearchgate.net

Table 2: Typical Validation Parameters for Analytical Methods of Betamethasone Derivatives

| Parameter | Typical Range/Value |

| Specificity | High (demonstrated by peak purity and resolution in chromatography) |

| LOD | 0.008 - 0.5 ng/mL |

| LOQ | 0.024 - 1.5 ng/mL |

| Linearity (r²) | > 0.99 |

These values are based on published data for other betamethasone esters and would need to be specifically determined for this compound.

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in mobile phase composition, flow rate, and column temperature. nih.gov Robustness studies ensure that the method is reliable for routine use in a research or quality control setting. nih.govwaters.com

Reproducibility refers to the ability of a method to produce the same results when performed by different analysts, in different laboratories, or with different equipment. Ensuring reproducibility is critical for the transfer of analytical methods between research and development and quality control laboratories. waters.com The use of well-characterized stationary phases and clearly defined method parameters contributes to high reproducibility. waters.com

Application of Advanced Sample Preparation Techniques in Steroid Analysis

Effective sample preparation is a critical step in the analysis of steroids from complex matrices, as it serves to remove interfering substances and concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the analysis. nih.govrsc.org

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from a solution. rsc.org For steroid analysis, reversed-phase SPE cartridges, such as C18, are commonly employed. rsc.orgsilicycle.com The process involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the steroid of interest with an appropriate organic solvent. silicycle.com Optimization of SPE involves selecting the appropriate sorbent material and optimizing the wash and elution solvents to achieve high recovery of the target analyte while effectively removing matrix interferences. nih.govnih.gov

Liquid-Liquid Extraction (LLE) is another common technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of betamethasone and its derivatives from plasma, various organic solvents such as methyl-ter-butyl-ether, methylene (B1212753) chloride, and ethyl acetate (B1210297) have been utilized. akjournals.comscielo.br Optimization of LLE involves selecting a solvent system that provides high extraction efficiency for the analyte while minimizing the co-extraction of interfering substances. nih.gov

Table 3: Comparison of SPE and LLE for Steroid Sample Preparation

| Technique | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | High selectivity, can handle small sample volumes, amenable to automation. nih.govrsc.orgnih.gov | Can be more expensive than LLE, method development can be more complex. |

| Liquid-Liquid Extraction (LLE) | Simple, inexpensive, high recovery can be achieved. akjournals.comnih.gov | Can be labor-intensive, may require larger volumes of organic solvents, can be less selective than SPE. |

Semi-preparative chromatography is a form of high-performance liquid chromatography (HPLC) used to isolate and purify larger quantities of a specific compound from a mixture, typically in the milligram to gram scale. rsc.orghta-it.com The principles are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to accommodate larger sample loads. rsc.orghta-it.com This technique is invaluable in research settings for obtaining pure isolates of compounds like this compound, which can then be used for further structural elucidation, as reference standards, or for biological activity studies. rsc.org The goal of semi-preparative chromatography is to achieve high purity and yield of the target compound. thermofisher.com

Degradation and Stability Kinetics of Betamethasone 17 Propionate 21 Ethoxide

Hydrolytic Degradation Pathways of Steroid Esters and Ethers

The degradation of corticosteroids in aqueous solutions is a significant area of study, with hydrolysis being a primary pathway. The stability of compounds like Betamethasone (B1666872) 17-Propionate 21-Ethoxide is intrinsically linked to the susceptibility of its ester and ether linkages to hydrolytic cleavage.

The rate of hydrolysis of steroid esters is highly dependent on the pH of the solution. Based on studies of similar corticosteroids like betamethasone dipropionate, it is established that the degradation follows first-order kinetics. nih.govnih.govresearchgate.netsemanticscholar.org The stability of these compounds is typically greatest in the acidic pH range. For instance, betamethasone dipropionate exhibits maximum stability at a pH of 3.5-4.5. nih.govresearchgate.netsemanticscholar.org It is anticipated that Betamethasone 17-Propionate 21-Ethoxide would display a similar pH-stability profile, with increased degradation rates in both strongly acidic and alkaline conditions.

k_obs = k_H+ [H+] + k_0 + k_OH- [OH-]

where k_H+ and k_OH- are the catalytic rate constants for the hydrogen and hydroxide (B78521) ions, respectively, and k_0 represents the spontaneous hydrolysis rate.

Table 1: Representative pH-Dependent Degradation Rate Constants for a Structurally Similar Betamethasone Ester at 70°C

| pH | k_obs (x 10⁻³ h⁻¹) |

| 2.5 | 1.87 |

| 3.5 | 0.239 |

| 4.5 | 0.287 |

| 5.5 | 0.546 |

| 6.5 | 1.28 |

| 7.5 | 3.15 |

Data extrapolated from studies on betamethasone dipropionate for illustrative purposes. nih.govnih.gov

The hydrolytic degradation of this compound is expected to yield specific products resulting from the cleavage of its ester and ether bonds. Drawing parallels with the degradation of betamethasone dipropionate, the primary hydrolysis products are likely to be Betamethasone-17-propionate and Betamethasone-21-propionate. nih.govnih.govresearchgate.netresearchgate.net

The degradation pathway involves an intramolecular acyl migration, where the propionate (B1217596) group at the C17 position can migrate to the C21 position, forming the more stable 21-ester. This is a common phenomenon observed in 17-hydroxy-21-acyloxy corticosteroids. Further hydrolysis of these monoesters would lead to the formation of Betamethasone alcohol. nih.govresearchgate.net The relative amounts of these degradation products are also pH-dependent. At lower pH values (e.g., 2.5), the formation of the 21-propionate isomer is favored, while at higher pH values, an increase in the 17-propionate isomer is observed. nih.gov

Table 2: Expected Hydrolysis Products of this compound

| Parent Compound | Primary Degradation Products |

| This compound | Betamethasone-17-propionate, Betamethasone-21-propionate, Betamethasone |

Thermal Degradation Mechanisms and Kinetic Parameters

Elevated temperatures can significantly accelerate the degradation of corticosteroids, impacting their stability during manufacturing, storage, and administration.

Temperature-accelerated degradation studies are crucial for determining the shelf-life of pharmaceutical products. The degradation of betamethasone esters has been shown to increase with temperature. researchgate.netresearchgate.net The relationship between the degradation rate constant and temperature can be described by the Arrhenius equation:

k = A * e^(-Ea / RT)

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. By conducting studies at various elevated temperatures, the activation energy for the degradation process can be calculated, allowing for the prediction of stability at lower temperatures.

The solvent environment plays a critical role in the thermal stability of steroid esters. Studies on betamethasone dipropionate have indicated that the rate of degradation increases as the dielectric constant of the solvent decreases. nih.gov This suggests that the transition state of the degradation reaction is less polar than the reactants.

Furthermore, the ionic strength of the solution can also influence the rate of degradation. An increase in ionic strength has been observed to decrease the degradation rate of betamethasone esters. nih.govnih.govresearchgate.netsemanticscholar.org This effect is attributed to the stabilization of the ground state of the molecule by the increased ionic environment. Phosphate (B84403) ions, often used in buffer systems, have also been shown to inhibit the degradation rate. nih.govnih.gov

Table 3: Influence of Solvent and Ionic Strength on Degradation Rate of a Betamethasone Ester

| Condition | Observation on Degradation Rate |

| Decreasing Solvent Polarity | Increases |

| Increasing Ionic Strength | Decreases |

| Presence of Phosphate Buffer | Decreases |

Photolytic Degradation Studies of Halogenated Steroid Derivatives

Halogenated corticosteroids can be susceptible to degradation upon exposure to light. The presence of a halogen atom, such as fluorine in the betamethasone structure, can influence the molecule's photochemical reactivity. nih.govnih.gov

Photodegradation studies on related compounds like betamethasone-17-valerate (B13397696) have shown that the degradation follows first-order kinetics. researchgate.net The process is influenced by factors such as the solvent, pH, and the presence of other excipients. The degradation products formed upon photolysis may differ from those of hydrolysis or thermolysis and can include products of dehalogenation, oxidation, or rearrangement. The specific photolytic degradation pathway for this compound would require dedicated experimental investigation, but it is reasonable to presume its susceptibility to light-induced degradation based on the general behavior of halogenated steroids.

Oxidative Degradation Profiles of Betamethasone Derivatives

The stability of corticosteroids, including betamethasone derivatives, is a critical factor in their development and formulation. Oxidative degradation is a significant pathway that can compromise the integrity of these molecules. The susceptibility to oxidation is often influenced by the specific functional groups present on the steroid nucleus. nih.gov

Research on various betamethasone esters, such as betamethasone-17-valerate and betamethasone dipropionate, has shown that oxidation is a primary degradation route alongside ester migration and hydrolysis. nih.govresearchgate.net These reactions are sensitive to environmental factors like pH, solvent polarity, oxygen levels, and temperature. nih.gov For instance, studies on betamethasone sodium phosphate under heat stress have identified various degradation products resulting from oxidative processes. researchgate.net

The photodegradation of betamethasone-17-valerate, a closely related compound, has been shown to proceed via a radical mechanism, particularly under UV light, leading to the formation of lumi, photolumi, and andro derivatives. nih.gov While specific oxidative degradation data for this compound is not extensively documented in publicly available literature, the profiles of analogous compounds provide a strong indication of its likely behavior. The presence of the dihydroxyacetone side chain in many corticosteroids is a known site of oxidative cleavage.

The following table summarizes the observed degradation products for different betamethasone esters under various conditions, highlighting the prevalence of oxidative and hydrolytic pathways.

| Betamethasone Derivative | Condition | Major Degradation Products | Primary Degradation Pathways | Reference |

| Betamethasone-17-Valerate | Thermal | Betamethasone-21-valerate, Betamethasone alcohol | Acyl Migration, Hydrolysis | nih.govnih.gov |

| Betamethasone Dipropionate | Thermal | Betamethasone-17-propionate, Betamethasone-21-propionate, Betamethasone alcohol | Acyl Migration, Hydrolysis | nih.govnih.gov |

| Betamethasone-17-Valerate | Photolytic (UV) | Lumi, Photolumi, and Andro derivatives | Radical-mediated rearrangement | nih.gov |

| Betamethasone Sodium Phosphate | Thermal (solid state) | Diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid | Hydration, Intramolecular Cannizzaro reaction | researchgate.netnih.gov |

Mechanistic Investigations of Acyl Migration and Ether Cleavage in Steroid Systems

Acyl Migration in Steroid Esters

Acyl migration is a well-documented intramolecular reaction in polyol esters, particularly in corticosteroids with ester groups at the C17 and C21 positions. nih.gov In the context of betamethasone esters like betamethasone dipropionate and betamethasone-17-valerate, the migration of the acyl group between the C17 and C21 hydroxyl groups is a key degradation pathway. nih.govresearchgate.net

Studies on betamethasone dipropionate show that it degrades into betamethasone-17-propionate and betamethasone-21-propionate. nih.govnih.gov This occurs through an intramolecular transesterification. The 17-propionate ester can rearrange to the more thermodynamically stable 21-propionate ester. researchgate.net This migration is often followed by the hydrolysis of the 21-ester to form betamethasone alcohol. nih.govresearchgate.net

The rate of this migration is significantly influenced by pH. For betamethasone dipropionate, the formation of betamethasone-17-propionate increases with pH, while the formation of betamethasone-21-propionate and betamethasone alcohol decreases. nih.gov This suggests that under certain pH conditions (e.g., pH 2.5-4.5), any formed betamethasone-17-propionate is unstable and rapidly converts to the 21-propionate isomer. nih.gov This process is crucial as the different positional isomers can exhibit different biological activities and degradation profiles.

The general mechanism involves the formation of a cyclic orthoester intermediate, which then breaks down to yield the rearranged product. The proximity and steric orientation of the hydroxyl groups on the steroid side chain facilitate this intramolecular reaction.

Ether Cleavage in Steroid Systems

Ether linkages, generally known for their chemical stability, can be cleaved under specific, often harsh, conditions. wikipedia.org The C21-ethoxide group of this compound represents such an ether linkage. The cleavage of ethers is typically an acid-catalyzed nucleophilic substitution reaction, which can proceed through either an SN1 or SN2 mechanism. wikipedia.orglongdom.orgmasterorganicchemistry.com

The choice between the SN1 and SN2 pathway depends on the structure of the ether.

SN2 Mechanism: This pathway is favored for ethers with primary alkyl groups. The reaction involves the protonation of the ether oxygen by a strong acid, followed by a backside attack by a nucleophile (like a halide ion) on the less sterically hindered carbon atom. longdom.orgpressbooks.pub

SN1 Mechanism: This pathway is dominant for ethers with tertiary, benzylic, or allylic groups that can form stable carbocation intermediates. Following protonation, the leaving group (an alcohol) departs, forming a carbocation that is then attacked by the nucleophile. masterorganicchemistry.compressbooks.pub

Given that the 21-carbon of the steroid is a primary carbon, the cleavage of the 21-ethoxide bond would likely proceed via an SN2 mechanism in the presence of a strong acid like HBr or HI. pressbooks.pub The reaction would initiate with the protonation of the ether oxygen, making the ethoxy group a better leaving group (ethanol). A nucleophile can then attack the C21 carbon, displacing the ethanol (B145695) and resulting in a 21-substituted betamethasone derivative. It is important to note that strongly basic conditions can also induce ether cleavage, typically starting with deprotonation at the α-position. wikipedia.orglongdom.org

The stability of the C21-ether linkage in this compound under physiological or formulation conditions is expected to be significantly higher than that of the C17-propionate ester linkage, which is more susceptible to hydrolysis and migration.

Theoretical and Computational Investigations of Betamethasone 17 Propionate 21 Ethoxide

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a steroid molecule, independent of its environment. These methods provide a detailed picture of the molecule's three-dimensional structure, electron distribution, and energetic properties, which are crucial determinants of its biological activity.

Density Functional Theory (DFT) Applications to Steroid Molecular Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-atom systems, such as corticosteroids. researchgate.netmdpi.com It is employed to accurately predict the molecule's geometry, electronic properties, and vibrational frequencies. researchgate.net For a molecule like Betamethasone (B1666872) 17-Propionate 21-Ethoxide, DFT calculations would begin by optimizing its three-dimensional structure to find the most stable arrangement of its atoms, corresponding to the minimum energy state. researchgate.netdocumentsdelivered.com

Studies on related molecules, like Betamethasone itself, have utilized DFT methods such as B3LYP with various basis sets (e.g., 3-21G, 6-31G ) to determine optimized geometries, bond lengths, and bond angles. researchgate.net These calculations can identify key structural features, such as the planarity of the A-ring and the semi-rigid chair conformations of the B and C rings, which are characteristic of glucocorticoids. documentsdelivered.comnih.gov Furthermore, DFT allows for the calculation of electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability. researchgate.net For instance, a smaller energy gap might suggest higher reactivity.

Table 1: Representative DFT-Calculated Properties for a Corticosteroid Scaffold (Note: This data is illustrative, based on typical findings for corticosteroids like Betamethasone, and not specific to Betamethasone 17-Propionate 21-Ethoxide.)

| Calculated Parameter | Representative Value | Significance |

| Total Energy | -1331.65 atomic units | Indicates the overall stability of the optimized structure. researchgate.net |

| HOMO-LUMO Energy Gap | ~5.0 - 6.0 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | ~4.0 - 6.0 Debye | Influences solubility and intermolecular interactions, including receptor binding. |

| Key Bond Length (C16-C17) | ~1.55 Å | Deviations can indicate structural strain or unique electronic effects. |

| Key Bond Angle (C12-C17-C20) | ~110-115° | Defines the orientation of the crucial side chain. |

This interactive table is based on data from DFT studies on similar steroid structures.

Conformational Analysis and Energy Landscapes

The biological function of a steroid is intimately linked to its three-dimensional shape. nih.gov While the core steroid nucleus is relatively rigid, the side chains—in this case, the 17-propionate and 21-ethoxide groups—possess significant flexibility. nih.gov Conformational analysis computationally explores the different spatial arrangements (conformers) of these flexible chains and calculates their relative energies.

The orientation of the side chain at the C17 position is particularly critical for receptor binding. documentsdelivered.com Computational methods can map the potential energy surface as a function of key dihedral angles within the side chains. This creates an "energy landscape" that reveals the most stable, low-energy conformations and the energy barriers required to transition between them. Research on similar corticosteroids has shown that the interaction between the C20-carbonyl group and substituents at C17 and C21 can lead to preferred conformations, sometimes stabilized by weak intramolecular hydrogen bonds. rsc.org The hypothesis is that the glucocorticoid receptor specifically recognizes and binds to a particular conformation of the steroid's side chain. documentsdelivered.com Therefore, understanding the preferred shapes of the 17-propionate and 21-ethoxide groups is essential for predicting how the molecule will interact with its biological target.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations describe a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a view of the molecule in motion. royalsocietypublishing.org MD simulations model the behavior of a molecule over time by applying the laws of classical mechanics, allowing researchers to observe its flexibility, conformational changes, and interactions with its environment, such as water molecules. nih.govnih.gov

For this compound, an MD simulation would typically place the steroid within a simulated box of water molecules. Over the course of the simulation (spanning nanoseconds to microseconds), the model tracks the movement of every atom. This reveals how the steroid's flexible regions, like the A-ring and the C17/C21 side chains, move and fluctuate. royalsocietypublishing.org Studies have shown that the flexibility of the A-ring is important for glucocorticoid action, with more rigid A-rings often seen in the most potent compounds. royalsocietypublishing.org

MD simulations are also crucial for understanding how the steroid interacts with the surrounding solvent. They can show how water molecules form hydrogen-bonding networks around the polar groups of the steroid, such as the hydroxyl and carbonyl functions, and how these interactions influence the steroid's conformational preferences. nih.gov These simulations provide a dynamic picture that is closer to the physiological conditions the molecule would experience in the body.

Computational Modeling of Steroid-Receptor Interactions and Binding Modes

The therapeutic effect of this compound is mediated by its binding to specific steroid receptors, primarily the glucocorticoid receptor (GR). nih.gov Computational modeling is a key tool for predicting and analyzing these crucial molecular recognition events.

Molecular Docking for Predicting Binding Affinity with Steroid Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (the steroid) when it binds to a receptor (the GR). nih.gov The process involves placing the 3D structure of this compound into the known crystal structure of the GR's ligand-binding domain. An algorithm then samples a vast number of possible binding poses and uses a scoring function to estimate the binding affinity for each pose.

The pose with the best score represents the most likely binding mode. Docking studies on betamethasone derivatives and other glucocorticoids have successfully identified key interactions within the GR binding pocket. nih.gov These typically involve hydrogen bonds between the steroid's hydroxyl and carbonyl groups and specific amino acid residues (like Gln570 and Asn564), as well as hydrophobic interactions between the steroid's core and nonpolar residues in the pocket. nih.gov The predicted binding affinity, often expressed as a docking score in kcal/mol, provides a valuable estimate of the compound's potency.

Table 2: Representative Molecular Docking Results for Corticosteroids with the Glucocorticoid Receptor (Note: This data is illustrative and based on published docking studies of similar compounds like Betamethasone Dipropionate. nih.govresearchgate.net)

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Exemplary) |

| Betamethasone Derivative | -12.5 to -10.0 | Asn564, Gln570, Met604, Gln642, Thr739 nih.gov |

| Dexamethasone (B1670325) (Reference) | -11.8 to -9.5 | Gln570, Arg611, Gln642 |

| Cortisol (Reference) | -9.5 to -8.0 | Asn564, Gln570, Arg611 |

This interactive table illustrates typical binding affinities and interacting residues found in molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a correlation between the chemical structures of a group of compounds and their biological activities. kg.ac.rsmdpi.com Instead of focusing on a single molecule, a QSAR study analyzes a dataset of related steroids with known activities. kg.ac.rs

To build a QSAR model for glucocorticoids, researchers first calculate a wide range of "molecular descriptors" for each compound in the dataset. These descriptors are numerical values that represent various aspects of the molecule's physicochemical properties, such as its size, shape, charge distribution, and lipophilicity. kg.ac.rsnih.gov Statistical methods, like multiple linear regression, are then used to create a mathematical equation that links a combination of these descriptors to the observed biological activity (e.g., receptor binding affinity or anti-inflammatory potency). kg.ac.rsnih.gov

Once a QSAR model is validated, it can be used to predict the activity of new, untested compounds like this compound simply by calculating its molecular descriptors and inputting them into the model equation. nih.gov Successful QSAR models have shown that properties related to partial charges and electronic features are often critical in describing the binding activity of steroids. kg.ac.rs This approach is invaluable for prioritizing which novel steroid derivatives should be synthesized and tested experimentally. mdpi.com

In Silico Prediction of Metabolism and Degradation Pathways

The primary anticipated degradation pathway for this compound is hydrolysis of its ester and ether linkages. This process is expected to occur under conditions of elevated temperature and at pH values deviating from the optimal stability range, which for similar betamethasone esters is typically between pH 3.5 and 4.5. nih.gov The degradation is likely to proceed through a series of steps, primarily involving the cleavage of the C17 propionate (B1217596) ester and the C21 ethoxide ether.

The initial and major degradation event is predicted to be the hydrolysis of the C17 propionate group, leading to the formation of Betamethasone 21-Ethoxide and propionic acid. This is analogous to the hydrolysis of betamethasone dipropionate to betamethasone-21-propionate. researchgate.net Concurrently, or subsequently, the C21 ethoxide group can undergo hydrolysis, yielding Betamethasone and ethanol (B145695).

Furthermore, studies on related corticosteroids have shown that acyl migration can occur. researchgate.net In aqueous solutions, it is conceivable that an intramolecular rearrangement could lead to the migration of the propionyl group from the C17 position to the more stable C21 position, although the presence of the ethoxide at C21 makes this less straightforward than in di-esterified corticosteroids.

The degradation can be catalyzed by both acidic and basic conditions. In acidic media, protonation of the carbonyl oxygen of the ester or the ether oxygen would facilitate nucleophilic attack by water. In basic media, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester or the alpha-carbon of the ethoxy group would be the predominant mechanism.

The predicted degradation products are outlined in the table below. These predictions are based on established chemical principles and the observed degradation of other betamethasone esters. nih.govnih.govresearchgate.net

| Predicted Degradation Product | Potential Biotransformation/Degradation Reaction |

| Betamethasone 17-Propionate | Hydrolysis of the 21-ethoxide group |

| Betamethasone | Hydrolysis of the 17-propionate and 21-ethoxide groups |

| Propionic Acid | Byproduct of C17-propionate hydrolysis |

| Ethanol | Byproduct of C21-ethoxide hydrolysis |

| Betamethasone 21-Propionate | Potential product of acyl migration from C17 to C21, followed by hydrolysis of the ethoxide. This is considered a minor or less likely pathway. |

It is important to note that other minor degradation products could also be formed through oxidative processes or further rearrangement of the steroid nucleus, but hydrolysis of the side chains is expected to be the dominant degradation pathway. scirp.orgscirp.org

Advanced Cheminformatics for Data Analysis and Predictive Modeling

Advanced cheminformatics techniques play a pivotal role in the analysis and predictive modeling of corticosteroids like this compound. These computational methods leverage statistical and machine learning algorithms to build models that correlate a compound's structural or physicochemical properties with its biological activity, metabolism, or potential toxicity. dntb.gov.uacas.org

For a compound like this compound, where experimental data may be scarce, cheminformatics offers a powerful approach to estimate its properties and biological effects. This is often achieved through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov The fundamental principle of QSAR/QSPR is that the structure of a molecule dictates its activity and properties, and molecules with similar structures are likely to exhibit similar biological activities. nih.gov

The process of building a predictive model typically involves several key steps:

Data Collection and Curation: A dataset of structurally diverse corticosteroids with known experimental values for a specific endpoint (e.g., receptor binding affinity, metabolic stability, anti-inflammatory activity) is compiled.

Molecular Descriptor Calculation: A wide array of numerical values, known as molecular descriptors, are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., atomic charges, dipole moment) properties. nih.gov

Model Building and Validation: Machine learning algorithms, such as multiple linear regression, partial least squares, support vector machines, or neural networks, are used to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). acs.org The predictive power of the resulting model is rigorously assessed through internal and external validation techniques. nih.gov

In the context of corticosteroids, cheminformatics models have been successfully developed to predict a range of endpoints. For instance, QSAR models have been used to predict the binding affinity of steroids to the corticosteroid-binding globulin by identifying the significant contribution of atomic charges on specific atoms within the steroid nucleus and the parabolic relationship with molar refractivity. nih.gov Similar models can predict glucocorticoid receptor activation. nih.govnih.gov

The table below provides examples of the types of molecular descriptors and machine learning models that could be employed in the cheminformatic analysis of this compound and related corticosteroids.

| Descriptor Class | Example Descriptors | Potential Predictive Endpoint | Example Modeling Technique |

| Constitutional | Molecular Weight, Number of Rings, Number of Rotatable Bonds | Bioavailability, General Physicochemical Properties | Multiple Linear Regression |

| Topological | Zagreb Index, Balaban Index | Receptor Binding Affinity, Metabolic Stability | Support Vector Machines |

| Geometric | Molecular Surface Area, Molecular Volume, Shadow Indices | Membrane Permeability, Distribution in Tissues | Partial Least Squares |

| Electronic | Partial Charges on Atoms, Dipole Moment, HOMO/LUMO Energies | Receptor Interaction, Reactivity, Metabolic Susceptibility | Artificial Neural Networks |

| Lipophilicity | LogP (octanol-water partition coefficient) | Absorption, Distribution, Excretion | Random Forest |

By applying such validated models, it would be possible to predict the glucocorticoid activity, receptor binding affinity, and potential metabolic fate of this compound in silico, thereby guiding further experimental investigation and development. These computational approaches offer a cost-effective and time-efficient means of characterizing novel pharmaceutical compounds. nih.govnih.gov

Structure Activity Relationship Sar and Structural Modification Studies of Betamethasone 17 Propionate 21 Ethoxide Analogs

Impact of Ester and Ether Substituents on Molecular Interactions

The potency and efficacy of glucocorticoids are intrinsically linked to their ability to bind to and activate the glucocorticoid receptor (GR), a ligand-activated transcription factor that mediates the drug's anti-inflammatory effects. nih.govnih.gov The nature of the substituents at the C17 and C21 positions of the steroid nucleus plays a pivotal role in this interaction.

Esterification at the 17- and 21-carbon positions is a common strategy to enhance the lipophilicity of corticosteroids. ijdvl.com This increased lipid solubility improves skin absorption, making these derivatives particularly suitable for topical dermatological preparations. uomustansiriyah.edu.iq For instance, 17,21-diesters exhibit better skin penetrability. ijdvl.com The introduction of a propionate (B1217596) group at C17, as seen in Betamethasone (B1666872) 17-Propionate, and an ethoxide (ethyl ether) at C21, aims to optimize this lipophilic character. The ether linkage at C21, in particular, can offer greater metabolic stability compared to an ester at the same position, potentially prolonging the drug's local action.

The binding of glucocorticoids to the GR induces conformational changes in the receptor, leading to the regulation of target genes. nih.govnih.gov The specific size, shape, and chemical nature of the C17 and C21 substituents can influence the stability of the drug-receptor complex and the subsequent downstream signaling events. While direct studies on Betamethasone 17-Propionate 21-Ethoxide are limited, research on related compounds shows that bulky ester groups at C17 can enhance anti-inflammatory activity. nih.gov

Synthesis and Evaluation of Positional Isomers of Betamethasone Esters/Ethers

The synthesis of specific betamethasone esters and ethers is a multi-step process that allows for the precise placement of functional groups. The synthesis of a 17-ester, for example, can be achieved by direct acylation of a 17-hydroxy precursor. nih.gov A patent describing the synthesis of 17-hydroxy acylated corticosteroids highlights methods to selectively introduce ester groups at the C17 position while avoiding side reactions at the C21 hydroxyl group. google.com

The creation of positional isomers, where the ester and ether groups are swapped or placed at different positions, is a key strategy in SAR studies. For example, comparing a 17-propionate 21-ethoxide with a hypothetical 17-ethoxide 21-propionate would provide valuable insight into the geometric requirements of the GR binding pocket. The evaluation of these isomers typically involves in vitro assays, such as the glucocorticoid receptor binding assay (GRBA), and in vivo assays, like the croton oil ear assay in mice or the human vasoconstrictor assay, which measures the skin-blanching effect as an indicator of topical anti-inflammatory potency. ijdvl.comnih.gov

Studies on isomers of betamethasone itself, such as those formed during manufacturing, have been identified and characterized using advanced techniques like NMR spectroscopy, demonstrating the importance of precise stereochemistry for biological activity. researchgate.net

Investigation of Fluorination and Methylation Effects on Steroid Core Derivatives

The betamethasone molecule itself is a product of strategic structural modifications to the basic corticosteroid framework. youtube.com Two key features are the 9α-fluoro group and the 16β-methyl group, which dramatically enhance its glucocorticoid activity while minimizing mineralocorticoid (salt-retaining) effects. uomustansiriyah.edu.iqgpnotebook.comnih.gov

Fluorination: The introduction of a fluorine atom at the 9α-position of ring B significantly increases both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq This is attributed to the electron-withdrawing effect of fluorine, which influences the nearby 11β-hydroxyl group, a critical site for receptor binding. uomustansiriyah.edu.iq This modification potentiates the anti-inflammatory effects. uomustansiriyah.edu.iq

Methylation: The addition of a methyl group at the 16β-position on ring D, as in betamethasone, virtually eliminates the unwanted mineralocorticoid activity that is potentiated by 9α-fluorination. uomustansiriyah.edu.iq Its isomeric counterpart, dexamethasone (B1670325), has the methyl group in the 16α-position. This subtle change in stereochemistry between betamethasone and dexamethasone can lead to differences in their metabolic profiles and interaction with metabolizing enzymes, although they are often considered to have similar potencies. researchgate.net The 16β-methylation effectively shields the steroid from metabolic degradation, prolonging its half-life and enhancing its anti-inflammatory power.

Further modifications, such as the introduction of a second fluorine atom at the 6α position, have also been explored to create even more potent derivatives. nih.gov

Comparative Analysis with Other Glucocorticoid Esters and Ethers

The potency of glucocorticoids is often ranked in a classification system, with Class I being superpotent and Class VII being the least potent. ijdvl.commsdmanuals.com This classification is frequently based on the vasoconstrictor assay. ijdvl.com

Betamethasone derivatives are prominent in the higher potency classes. For example, Betamethasone Dipropionate 0.05% is classified as a Class I (superpotent) or Class II (high-potent) agent, while Betamethasone Valerate 0.1% is typically considered Class V (medium potency). ijdvl.comgpnotebook.com The diester, Betamethasone 17,21-dipropionate, demonstrates how adding a second ester group can significantly boost potency compared to a monoester like the 17-valerate. nih.gov

The specific ester or ether attached significantly impacts activity. Clobetasol Propionate, which shares the propionate ester at C17 but has a different substitution pattern on the steroid core, is one of the most potent topical corticosteroids available (Class I). ijdvl.com The comparison in the table below illustrates the relative potencies of various glucocorticoid esters.

Table 1: Comparative Potency of Selected Topical Glucocorticoid Esters

| Compound | Typical Concentration | Potency Class | Relative Potency |

| Clobetasol Propionate | 0.05% | I (Superpotent) | Very High ijdvl.comgpnotebook.com |

| Betamethasone Dipropionate | 0.05% | I/II (Super/High) | High ijdvl.commsdmanuals.com |

| Mometasone Furoate | 0.1% | II/IV (High/Medium) | High to Medium nih.gov |

| Fluticasone Propionate | 0.005% | III (Medium-High) | Medium-High ijdvl.com |

| Betamethasone Valerate | 0.1% | V (Medium) | Medium ijdvl.comgpnotebook.com |

| Hydrocortisone Acetate (B1210297) | 1.0% | VII (Low) | Low ijdvl.com |

This table provides a general comparison; exact classification can vary slightly between different sources and formulations.

The analysis of compounds like this compound fits into a broader effort to design "soft glucocorticoids." These are compounds designed to be pharmacologically active but are metabolized in a controlled way into inactive forms, thereby reducing systemic side effects. researchgate.net The ether linkage at C21 in this compound could be a step in this direction, offering a balance of high local activity and controlled systemic exposure.

Q & A

Q. How can HPLC methods be validated for quantifying Betamethasone 17-Propionate in pharmaceutical or biological matrices?

- Methodology : Use a linear calibration curve (1–40 µg/mL) with regression equations (e.g., y = 36703x + 9988.2 for Betamethasone 17-Valerate, a structural analog) to ensure precision. Validate parameters such as limits of detection (LOD: 0.024–0.035 µg/mL) and quantitation (LOQ: 0.075–0.107 µg/mL) based on signal-to-noise ratios . Include specificity testing against structurally similar derivatives (e.g., Betamethasone 21-Propionate) using retention time and spectral analysis .

Q. What spectroscopic techniques are recommended for structural elucidation of Betamethasone 17-Propionate and its metabolites?

- Methodology : Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) to confirm the esterification at the 17-position. Use SMILES notation (C25H33FO6) and InChI descriptors to cross-validate structural integrity . For metabolite identification, employ radiolabeled analogs (e.g., ³H-tracers) in rodent studies to track hydroxylated or hydrolyzed products .

Q. How can researchers distinguish Betamethasone 17-Propionate from its derivatives (e.g., 21-Propionate or 21-Acetate) in mixed formulations?

- Methodology : Utilize chromatographic retention time differences (e.g., Betamethasone 17-Propionate vs. 21-Propionate) and mass spectrometry fragmentation patterns. Reference CAS numbers (e.g., 5534-13-4 for 17-Propionate vs. 75883-07-7 for 21-Propionate) and molecular weights (448.54 vs. 448.53 g/mol) for unambiguous identification .

Advanced Research Questions

Q. What experimental designs are optimal for assessing Betamethasone 17-Propionate’s efficacy in ocular inflammation models?

- Methodology : Use endotoxin-induced uveitis in rats with systemic (1 mg/kg) or topical administration. Measure cytokine suppression (e.g., IL-8 inhibition in peritoneal cells) and anterior chamber cell infiltration. Note that efficacy may weaken when combined with Betamethasone Dipropionate due to antagonistic interactions; include dose-response and combination therapy arms .

Q. How do metabolic pathways of Betamethasone 17-Propionate differ across species, and what methods address interspecies variability?

- Methodology : Conduct comparative pharmacokinetic studies in rodents and human cell lines. In rats, monitor biliary and urinary metabolites (e.g., Betamethasone 17-Propionate, 6β-hydroxy derivatives) via LC-MS. Address variability by adjusting enzyme activity profiles (e.g., esterase expression) and using species-specific hepatocyte models .

Q. What strategies resolve contradictory data on Betamethasone 17-Propionate’s anti-inflammatory potency in vitro versus in vivo?

- Methodology : Reconcile discrepancies by evaluating tissue-specific bioavailability and receptor binding affinity. For example, weaker IL-8 inhibition in vitro compared to in vivo may reflect differential glucocorticoid receptor activation thresholds. Use gene expression profiling (e.g., IL-1β suppression) to contextualize potency .

Q. How can impurity profiling of Betamethasone 17-Propionate be standardized for regulatory compliance?

- Methodology : Screen for common impurities (e.g., Betamethasone Enol Aldehyde isomers, 9,11-epoxides) using LC-MS with reference standards. Validate methods against pharmacopeial guidelines (e.g., EP Impurity C/D/F) and report detection thresholds (e.g., <0.1% w/w) .

Q. What are the critical considerations for designing dose-response studies in glucocorticoid-resistant inflammation models?

- Methodology : Incorporate negative controls (e.g., dexamethasone) and measure downstream biomarkers (e.g., NF-κB activity). Account for receptor saturation effects by testing logarithmic dose increments (0.1–10 mg/kg). Use transcriptomics to identify resistance mechanisms, such as altered co-regulator recruitment .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting results in cytokine suppression assays involving Betamethasone 17-Propionate?

Q. What statistical approaches are recommended for analyzing nonlinear pharmacokinetic data of Betamethasone 17-Propionate?

- Methodology : Apply non-compartmental analysis (NCA) for AUC and Cmax calculations. Use nonlinear mixed-effects modeling (e.g., Phoenix WinNonlin) to account for saturable metabolism or tissue binding. Report confidence intervals for parameters like clearance and volume of distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.